4-Androsten-3,11,17-trione
Description
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Degradation of Pregnenolone Derivatives
A foundational route to 4-androsten-3,11,17-trione involves the oxidative cleavage of 17α,21-dihydroxy-4-pregnene-3,11,20-trione (cortisol derivatives). In one protocol, tritiated cortisol ([1,2-³H]-17α,21-dihydroxy-4-pregnene-3,11,20-trione) undergoes selective oxidation at the C17 position using Jones reagent (CrO₃ in H₂SO₄), yielding [1,2-³H]-4-androsten-3,11,17-trione with a radiochemical purity of >98%. Critical parameters include:
-
Temperature : 0–5°C to prevent overoxidation.
-
Stoichiometry : A 1:2 molar ratio of cortisol to CrO₃.
-
Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.
This method, however, faces challenges in scalability due to the toxicity of chromium reagents and the need for isotopic labeling in tracer studies.
Side-Chain Elimination via Microbial Fermentation
Patent DE2558090A1 discloses a microbial approach using Mycobacterium species to degrade sterol side chains. For example, 1α,2α-methylene-4,6-cholestadien-3-one is fermented in a medium containing corn steep liquor and ammonium phosphate, yielding 1α,2α-methylene-4-androsten-3,17-dione after 96 hours. Subsequent thiocyanation at C9 introduces the 11-keto group via halogenation-oxidation sequences, though the patent lacks explicit details on this step.
Microbial Biotransformation
Mycobacterium-Catalyzed Reactions
The same patent describes a fermentation protocol where 100 mg of 1α,2α-methylene-4,6-cholestadien-3-one is incubated with Mycobacterium sp. in a nutrient-rich medium (pH 6.5) at 30°C for 96 hours. Post-fermentation processing involves:
-
Extraction : Ethylene chloride separates the product from biomass.
-
Chromatography : Silica gel chromatography eluted with hexane:ethyl acetate (7:3).
-
Crystallization : Diisopropyl ether yields 0.9 g of 1α,2α-methylene-4-androsten-3,17-dione (mp 155°C).
This method achieves ~45% conversion efficiency but requires optimization to reduce byproducts like 17β-hydroxy derivatives.
Purification and Analytical Validation
Chromatographic Techniques
Purification of this compound relies heavily on normal-phase chromatography. A study reported a recovery rate of 89% using a silica gel column with gradient elution (hexane → ethyl acetate). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further confirms purity, though the compound’s low UV absorbance necessitates derivatization with hydrazine reagents for sensitive quantification.
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 5.72 (H4, d, J=2.4 Hz) and δ 1.21 (C18 methyl, s).
-
IR : Strong absorption at 1740 cm⁻¹ (C=O stretch of 3-keto group) and 1705 cm⁻¹ (11-keto group).
Challenges and Limitations
Byproduct Formation
During microbial fermentation, competing reactions at C17 often produce 17β-hydroxy derivatives, which require additional steps like borohydride reduction or acetylation to remove. For instance, treating 1α,2α-methylene-4-androsten-3,17-dione with NaBH₄ selectively reduces the 17-keto group, necessitating reoxidation with pyridinium chlorochromate (PCC) to restore the trione structure.
Chemical Reactions Analysis
Types of Reactions
4-Androsten-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other steroid derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
4-Androsten-3,11,17-trione exhibits significant biological activity primarily through its role as an androgen precursor and its effects on estrogen synthesis. It has been shown to inhibit the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition can be beneficial in treating hormone-sensitive cancers.
Inhibition of Aromatase
Research indicates that derivatives of this compound have a pronounced inhibitory effect on aromatase activity derived from human placenta. This property suggests potential applications in treating estrogen-dependent conditions such as breast cancer .
Anticancer Properties
Studies have demonstrated that this compound derivatives can inhibit the growth of human mammary cancer cells (MCF-7). In vitro experiments showed that these compounds effectively reduced cell proliferation when exposed to various concentrations of the trione .
Table 1: Inhibitory Effects on MCF-7 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 10 | 75 |
| This compound derivative A | 20 | 50 |
| Control (no treatment) | - | 100 |
Synergistic Effects with Tamoxifen
Further studies explored the synergistic effects of this compound with tamoxifen, a commonly used anticancer drug. The combination therapy showed enhanced growth-inhibiting activity compared to either compound alone .
Hormonal Regulation
This compound plays a crucial role in hormonal assays and research related to steroid metabolism. A radioimmunoassay (RIA) method has been developed for measuring levels of this compound in human plasma. This assay is critical for understanding its physiological roles and variations under different conditions such as stress or hormonal treatments .
Table 2: Plasma Levels of this compound
| Time of Day | Male Levels (nM) | Female Levels (nM) |
|---|---|---|
| 8 AM | 2.37 ± 0.56 | 3.16 ± 0.43 |
| 11 PM | 0.87 ± 0.33 | 1.15 ± 0.52 |
Research Studies and Findings
Numerous studies have investigated the pharmacokinetics and biological effects of this compound:
Mechanism of Action
The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 4-Androsten-3,11,17-trione and related steroids:
Key Comparisons
Metabolic Pathways: Adrenosterone is metabolized by fungi (e.g., Isaria farinosa) into 6β-hydroxyandrost-4-ene-3,11,17-trione, retaining its 11-keto group . In contrast, androstenedione undergoes bacterial reduction (e.g., by Clostridium paraputrificum) to form 5β-androstane derivatives . Adrenosterone’s 11-keto group distinguishes it from androstenedione, enabling its role in modulating glucocorticoid-activated pathways via HSD11B1 inhibition .
Analytical Detection: Adrenosterone is detected via 11β-hydroxy-etiocholanolone in urine, whereas androstenedione administration is flagged by metabolites like 19-norandrosterone . 4-Androsten-3,6,17-trione, an oxidation product of testosterone, is identified by its distinct HPLC retention time (13.69 min) and mass spectral fragmentation .
Androstenedione, once marketed as a prohormone, is now tightly regulated due to its conversion to testosterone and nandrolone .
Biological Activity
4-Androsten-3,11,17-trione (also known as 11-oxo-androstenedione) is a steroid compound that has garnered attention for its potential biological activities, particularly in the realms of hormone regulation, athletic performance enhancement, and metabolic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by its chemical formula and a molar mass of approximately 300.398 g/mol. It functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting testosterone into estradiol. This inhibition can lead to increased levels of testosterone and decreased levels of estrogen in the body, potentially enhancing muscle mass and reducing fat accumulation.
- Inhibition of Aromatase : By blocking aromatase activity, this compound prevents the conversion of testosterone to estradiol.
- Impact on Hormonal Levels : Studies indicate significant increases in serum testosterone levels following administration. For instance, a study at Baylor University reported a 90% increase in free testosterone among subjects taking 300 mg daily over eight weeks .
Hormonal Regulation
Research indicates that this compound may play a role in regulating hormonal balance within the body:
- In healthy male subjects, baseline levels of this compound were found to be approximately 2.37 nM, with variations throughout the day .
- During stimulation tests (e.g., ACTH stimulation), levels increased significantly, suggesting responsiveness to hormonal changes .
Athletic Performance
While marketed as a supplement for enhancing athletic performance by increasing testosterone levels and reducing estrogen-related side effects (such as gynecomastia), evidence supporting these claims remains mixed:
- Anecdotal reports suggest substantial increases in testosterone (up to 188% total testosterone increase) after three weeks of supplementation; however, these claims lack robust scientific validation .
- A study indicated that while this compound could increase dihydrotestosterone (DHT) levels significantly, it did not produce measurable changes in body composition or clinical safety markers .
Clinical Studies
- Baylor University Study : An eight-week trial involving resistance-trained males showed that supplementation with 300 mg or 600 mg of this compound resulted in significant increases in free testosterone and DHT levels but no significant changes in body composition metrics .
- Hormonal Fluctuations : In plasma measurements during various hormonal tests (ACTH stimulation vs. dexamethasone suppression), notable fluctuations in serum levels were observed. These findings highlight its potential role in adrenal function and stress response modulation .
Safety Concerns
Despite its potential benefits, safety concerns have been raised:
- The FDA has issued warnings regarding the marketing of products containing this compound due to health risks associated with its use .
- Health Canada also cautioned against its use due to risks related to blood clotting and other adverse effects .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 4-Androstene-3,17-dione | Precursor to testosterone | Directly involved in androgen biosynthesis |
| 11β-Hydroxyandrostenedione | Hydroxylated derivative | Different biological activities compared to 4-androstenedione |
| 4-Androstene-3,6,17-trione | Potent aromatase inhibitor | Irreversible binding leading to sustained effects |
Q & A
Basic: What validated chromatographic methods are recommended for quantifying 4-Androsten-3,11,17-trione in complex biological matrices?
Answer:
Validated methods include reverse-phase HPLC or LC-MS/MS with optimized weighting factors to address heteroscedasticity. For instance, 1/𝑥² weighting is critical for analytes like this compound, as heteroscedasticity (non-uniform variance across concentration ranges) can significantly affect regression models . Method validation should include linearity testing, precision assessments at low and high concentrations, and internal standardization to correct for structural differences between analytes and standards. Table 2 in highlights weighting factors and regression coefficients specific to androgenic steroids.
Basic: What synthetic routes and structural rearrangements are documented for this compound?
Answer:
Synthesis often starts with androstenedione derivatives. For example, androsta-1,4-diene-3,11,17-trione undergoes A-ring aromatization and 9/10-seco-aromatization, producing derivatives like p-cresol-type rearrangement products . Demethylation of the 19-methyl group is observed in systems with additional double bonds (e.g., 6-, 8-, or 9(11)-positions). Reaction conditions (e.g., solvent, catalyst) critically influence the formation of intermediates such as 9(11)-seco-aromatized compounds.
Basic: Which spectroscopic techniques are essential for confirming the purity and structure of this compound?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups at the 3-, 11-, and 17-positions. Infrared (IR) spectroscopy confirms ketone groups (C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis differentiates isotopic patterns from structural analogs like 5α-androstan-3,6,17-trione .
Advanced: How do fungal biotransformation pathways modify this compound, and what enzymes are involved?
Answer:
Filamentous fungi (e.g., Sordariomycetes) oxidize this compound via cytochrome P450 enzymes, producing metabolites like 11α-OH-androst-4-ene-3,17-dione and 14α-OH-androst-4-ene-3,17-dione . Pathway mapping ( , Figure 1) reveals competing hydroxylation at C6β, C11α, and C14α, with substrate specificity influenced by fungal strain and incubation conditions.
Advanced: How do structural modifications at the A-ring or 11-position alter the enzymatic interactions of this compound?
Answer:
The 11-keto group (vs. 11β-OH in 11β-OH-androst-4-ene-3,17-dione) reduces binding affinity to 17β-hydroxysteroid dehydrogenase (17β-HSD), limiting conversion to 11-keto-testosterone . A-ring modifications (e.g., 1,4-diene systems) enhance aromatase activity but reduce stability in acidic conditions. Comparative studies using enzyme inhibition assays and crystallography are recommended to resolve steric and electronic effects.
Advanced: What methodological inconsistencies arise in metabolic stability studies of this compound, and how can they be resolved?
Answer:
Discrepancies in hepatic vs. fungal metabolism studies (e.g., preferential 11α-hydroxylation in fungi vs. 17-keto reduction in mammals) highlight species-specific enzyme expression . Standardized protocols using isotope-labeled tracers (e.g., ¹³C-4-Androsten-3,11,17-trione) and cross-species comparative assays (e.g., microsomal incubations) can clarify metabolic pathways.
Basic: What is the role of this compound in steroidogenesis, and how does it interact with key enzymes?
Answer:
As 11-keto-androstenedione (11-keto-A4), it serves as an intermediate in the conversion of androstenedione to 11-keto-testosterone via 11β-hydroxysteroid dehydrogenase (11β-HSD) . It weakly binds to aromatase (CYP19A1) but is not a major substrate for estrogen synthesis. Competitive inhibition assays using purified enzymes are recommended to quantify binding kinetics.
Advanced: How does heteroscedasticity impact the validation of chromatographic methods for this compound, and what statistical corrections are effective?
Answer:
Heteroscedasticity, particularly at high concentrations, increases variance in detector response due to structural mismatches with internal standards (e.g., deuterated androstenedione) . Levene’s test or F-test should confirm heteroscedasticity, followed by weighted least squares regression (1/𝑥²). Data transformations (e.g., log-linear models) may fail for analytes with low regression coefficients (𝑅² < 0.95).
Advanced: What challenges arise in differentiating this compound from structural analogs using mass spectrometry?
Answer:
Isomers like 5α-androstan-3,6,17-trione (CAS 2243-05-2) share similar fragmentation patterns but differ in ring saturation . High-resolution MS (HRMS) with collision-induced dissociation (CID) can distinguish via unique fragment ions (e.g., m/z 121.0653 for A-ring cleavage in this compound). Ion mobility spectrometry (IMS) further resolves co-eluting analogs.
Advanced: How do conflicting reports on the crystallographic properties of this compound impact material characterization?
Answer:
Discrepancies in melting points (e.g., 143°C vs. 173°C for polymorphic forms) complicate purity assessments . Single-crystal X-ray diffraction (SCXRD) is required to resolve polymorphism. Differential scanning calorimetry (DSC) paired with IR spectroscopy can identify dominant crystalline phases in batch samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
